molecular formula C15H22BNO2 B14777833 6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Cat. No.: B14777833
M. Wt: 259.15 g/mol
InChI Key: UNIIAWFKYLRNSP-UHFFFAOYSA-N
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Description

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is an organic compound that features both an indoline and a boronate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves the borylation of an indoline derivative. One common method is the palladium-catalyzed borylation of 6-methyl-7-bromoindoline with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester moiety can form a complex with palladium catalysts, facilitating the transfer of the boron group to an electrophilic partner, resulting in the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is unique due to the presence of both an indoline and a boronate ester moiety, which allows it to participate in a wider range of chemical reactions compared to simpler boronate esters. This dual functionality makes it a valuable compound in the synthesis of complex organic molecules .

Properties

Molecular Formula

C15H22BNO2

Molecular Weight

259.15 g/mol

IUPAC Name

6-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H22BNO2/c1-10-6-7-11-8-9-17-13(11)12(10)16-18-14(2,3)15(4,5)19-16/h6-7,17H,8-9H2,1-5H3

InChI Key

UNIIAWFKYLRNSP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2NCC3)C

Origin of Product

United States

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